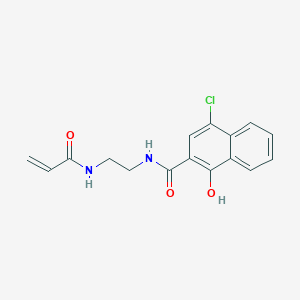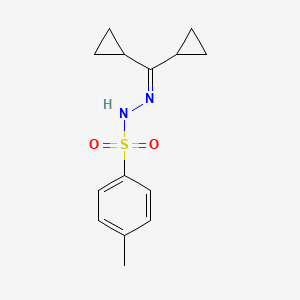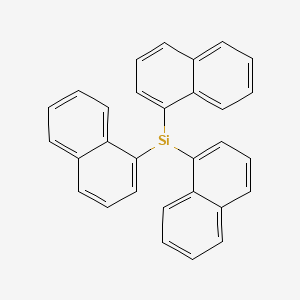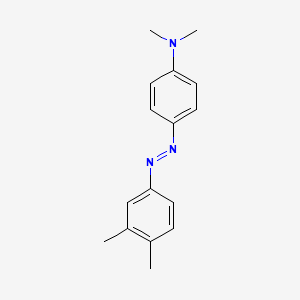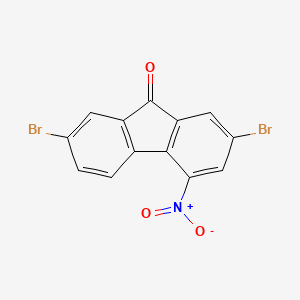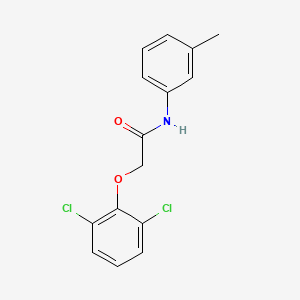
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a complex structure, characterized by the presence of dichlorophenoxy and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with 3-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acetamide, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the compound.
化学反応の分析
Types of Reactions
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(3-methylphenyl)acetamide
- 2-(2,6-dichlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(2,6-dichlorophenoxy)-N-(3-ethylphenyl)acetamide
Uniqueness
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dichlorophenoxy and methylphenyl groups contributes to its distinct properties compared to similar compounds.
特性
CAS番号 |
853315-56-7 |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC名 |
2-(2,6-dichlorophenoxy)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-4-2-5-11(8-10)18-14(19)9-20-15-12(16)6-3-7-13(15)17/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
MTOOEZXHAUOCMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)
